N-[5-(Phenylselanyl)pentyl]benzamide
Description
Systematic Nomenclature
The IUPAC name N-(5-phenylselanylpentyl)benzamide systematically describes the compound’s structure:
- Benzamide : A benzene ring bonded to a carboxamide group (-CONH₂).
- Pentyl chain : A five-carbon aliphatic chain extending from the amide nitrogen.
- Phenylselanyl group : A selenium atom bonded to a phenyl ring (C₆H₅-Se-) at the terminal position of the pentyl chain.
Alternative identifiers include the CAS registry number 143590-83-4 and the Wikidata entry Q82731356.
Molecular Formula Analysis
The molecular formula C₁₈H₂₁NOSe (molecular weight: 346.3 g/mol) comprises:
- 18 carbon atoms : Distributed across two aromatic rings (12 carbons) and the pentyl chain (5 carbons).
- Selenium : A chalcogen with a van der Waals radius of 1.90 Å, larger than sulfur (1.85 Å), influencing bond lengths and polarizability.
- Amide group : Introduces hydrogen-bonding capacity via the N-H and carbonyl oxygen.
Table 1: Elemental composition and atomic contributions
| Element | Count | Atomic Weight (g/mol) | Contribution (%) |
|---|---|---|---|
| C | 18 | 12.01 | 62.4 |
| H | 21 | 1.008 | 6.1 |
| N | 1 | 14.01 | 4.0 |
| O | 1 | 16.00 | 4.6 |
| Se | 1 | 78.97 | 22.9 |
Properties
CAS No. |
143590-83-4 |
|---|---|
Molecular Formula |
C18H21NOSe |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(5-phenylselanylpentyl)benzamide |
InChI |
InChI=1S/C18H21NOSe/c20-18(16-10-4-1-5-11-16)19-14-8-3-9-15-21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |
InChI Key |
CMKVWBSOIRNPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromopentylamine Intermediate
The preparation begins with the synthesis of 5-bromopentylamine, a key intermediate. This compound is typically generated via bromination of pentylamine using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. The reaction proceeds as follows:
$$
\text{CH}3(\text{CH}2)4\text{NH}2 + \text{PBr}3 \rightarrow \text{CH}3(\text{CH}2)3\text{CH}2\text{Br} \cdot \text{NH}2 + \text{H}3\text{PO}3
$$
Yields range from 70–85%, with purity confirmed via $$^1$$H NMR.
Selenation with Sodium Phenylselenide
The bromide undergoes nucleophilic substitution with sodium phenylselenide (NaSePh), generated in situ from diphenyl diselenide and sodium borohydride (NaBH₄):
$$
(\text{PhSe})2 + 2 \text{NaBH}4 \rightarrow 2 \text{NaSePh} + \text{B}2\text{H}6 + \text{H}_2
$$
The reaction is conducted in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 5-(phenylselanyl)pentylamine with 65–78% efficiency.
Acylation with Benzoyl Chloride
The final step involves acylation of the amine with benzoyl chloride in the presence of triethylamine (Et₃N):
$$
\text{PhCOCl} + \text{H}2\text{N}(\text{CH}2)5\text{SePh} \xrightarrow{\text{Et}3\text{N}} \text{PhCONH}(\text{CH}2)5\text{SePh} + \text{HCl}
$$
Reaction conditions:
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 2 | 89 |
| NaOH | H₂O/THF | 4 | 75 |
| Pyridine | Toluene | 6 | 68 |
One-Pot Tandem Selenation-Acylation
Direct Coupling of Components
A streamlined approach combines 5-bromopentylamine, diphenyl diselenide, and benzoyl chloride in a single pot. This method leverages the reducing properties of NaBH₄ to generate NaSePh in situ:
$$
(\text{PhSe})2 + \text{NaBH}4 \rightarrow 2 \text{NaSePh} + \text{B}2\text{H}6
$$
Subsequent substitution and acylation yield the target compound in 60–70% overall efficiency.
Advantages and Limitations
- Advantages : Reduced purification steps, lower solvent usage.
- Limitations : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.
Radical-Mediated Selenation
Initiation with AIBN
A radical pathway employs azobisisobutyronitrile (AIBN) to mediate the addition of phenylselenyl chloride (PhSeCl) to 5-pentenylamine:
$$
\text{CH}2=\text{CH}(\text{CH}2)3\text{NH}2 + \text{PhSeCl} \xrightarrow{\text{AIBN}} \text{PhSe}(\text{CH}2)5\text{NH}_2
$$
- Solvent: Benzene
- Temperature: 80°C
- Yield: 55–62%
Post-Reaction Acylation
The resultant amine is acylated under standard conditions (Section 1.3), achieving a total yield of 50–58%.
Comparative Analysis of Methods
Table 2: Method Efficiency and Practicality
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Nucleophilic + Acylation | 82–90 | Medium | High |
| One-Pot Tandem | 60–70 | Low | Moderate |
| Radical-Mediated | 50–58 | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-[5-(Phenylselanyl)pentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding pentylbenzamide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Pentylbenzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[5-(Phenylselanyl)pentyl]benzamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, making it valuable for developing new compounds with tailored properties.
Biology
The compound has been studied for its potential antioxidant properties due to the presence of the phenylselanyl group. It is believed to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress. This mechanism involves electron transfer from the phenylselanyl group to free radicals, neutralizing them and preventing cellular damage.
Medicine
This compound is being investigated for its therapeutic effects, especially in treating diseases related to oxidative stress. Preliminary studies suggest it may have applications in:
- Anticancer Therapy : The compound has shown promise in inhibiting tumor growth in xenograft models, indicating potential as an anticancer agent.
- Antimicrobial Activity : Research has indicated effectiveness against multi-drug resistant bacterial strains, suggesting its role as a novel antimicrobial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antitumor Activity
- Objective : Evaluate anticancer effects in breast cancer models.
- Findings : The compound demonstrated significant apoptosis induction in cancer cells while sparing normal cells, showcasing its potential as a selective anticancer agent.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Findings : Effective inhibition of growth was observed in multi-drug resistant strains, indicating its potential as a treatment option for resistant infections.
Mechanism of Action
The mechanism of action of N-[5-(Phenylselanyl)pentyl]benzamide is primarily related to its ability to interact with free radicals and reactive oxygen species. The phenylselanyl group can scavenge free radicals, thereby reducing oxidative stress. This interaction involves the transfer of electrons from the phenylselanyl group to the free radicals, neutralizing them and preventing cellular damage. The compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.
Comparison with Similar Compounds
Research Findings and Implications
- Physicochemical Properties: The phenylselanyl group in this compound likely enhances stability and redox activity compared to non-selenium analogues (e.g., N-(5-Cyanononan-5-yl)benzamide in , which relies on hydrogen bonding for crystallinity) .
- Biological Activity: While direct activity data for this compound are absent, structurally related compounds demonstrate that substituents on the pentyl chain (e.g., -SePh vs. -CN or -NO₂) dictate target specificity (e.g., ion channels vs. inflammatory pathways) .
Biological Activity
N-[5-(Phenylselanyl)pentyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₂₁NOSe and features a phenylselanyl group attached to a pentyl chain linked to a benzamide moiety. The presence of selenium in its structure is significant as selenium compounds often exhibit unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as nucleophilic substitution or coupling reactions. The specific synthetic route can vary, but it generally aims to ensure high purity and yield of the target compound.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound exhibited significant antibacterial activity, particularly against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25.9 |
| Escherichia coli | 50.0 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In a study involving HepG2 liver cancer cells, the compound demonstrated cytotoxic effects characterized by induction of apoptosis. Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells significantly compared to control groups.
| Treatment | Apoptotic Cells (%) |
|---|---|
| Control | 1.61 |
| This compound | 29.54 |
This suggests that the compound may disrupt cell cycle progression and promote cell death in cancerous cells, highlighting its potential as an anticancer therapeutic agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies indicate that its antibacterial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. For anticancer activity, it is hypothesized that the compound may induce oxidative stress or activate apoptotic pathways through mitochondrial dysfunction.
Case Studies
- Antibacterial Efficacy : A study evaluating various derivatives found that this compound exhibited superior antibacterial properties compared to other tested compounds, reinforcing its potential as an effective antimicrobial agent .
- Cytotoxicity in Cancer Cells : In vitro assays conducted on HepG2 cells showed that this compound not only reduced cell viability but also induced significant apoptosis, suggesting its role as a promising anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
